Cas no 71031-15-7 (1-Propanone,2-amino-1-phenyl-, (2S)-)

1-Propanone,2-amino-1-phenyl-, (2S)- structure
71031-15-7 structure
Product Name:1-Propanone,2-amino-1-phenyl-, (2S)-
CAS No:71031-15-7
MF:C9H11NO
MW:149.189742326736
CID:567235
PubChem ID:62258
Update Time:2025-04-19

1-Propanone,2-amino-1-phenyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-amino-1-phenyl-, (2S)-
    • (2S)-2-amino-1-phenylpropan-1-one
    • S(−)-Cathinone hydrochloride
    • (-)-α-Aminopropiophenone
    • (S)-2-Aminopropiophenone
    • 1-Propanone, 2-amino-1-phenyl-, (S)-
    • 2-Amino-1-phenyl-1-propanone
    • l-Cathinone
    • Norephedrone
    • S(-)-Cathinone
    • 540EI4406J
    • Q414242
    • C08301
    • DEA No. 1235
    • Cathinone [INN]
    • (4R,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
    • d-Cathinone
    • alpha-Aminopropiophenone
    • NCGC00168262-02
    • (-)-.alpha.-Aminopropiophenone
    • 2-Amino-1-phenyl-1-propanone #
    • CATHINONE [WHO-DD]
    • NS00001122
    • CATHINONE [USP IMPURITY]
    • CATHINONE [INCB:GREEN LIST]
    • Catinona [INN-Spanish]
    • (-)-Cathinone
    • Cathinone
    • S-(-)-cathinone
    • CCRIS 9310
    • (2S)-2-Amino-1-phenyl-1-propanone
    • CHEMBL2104047
    • (-)-alpha-Aminopropiophenone
    • AMFETAMINE SULFATE IMPURITY C [EP IMPURITY]
    • Cathinonum
    • PDSP2_001334
    • Cathinone (incb:green list)
    • CATHINONE [MI]
    • DB01560
    • CHEBI:4110
    • 71031-15-7
    • CATHINONE [MART.]
    • DTXSID0050427
    • PUAQLLVFLMYYJJ-ZETCQYMHSA-N
    • PDSP1_001350
    • 1-Propanone, 2-amino-1-phenyl-, (2S)-
    • J18.754B
    • (S)-(-)-Cathinone
    • Cathinonum [INN-Latin]
    • BRN 5247015
    • Catinona
    • NCGC00168262-01
    • UNII-540EI4406J
    • SCHEMBL34513
    • Inchi: 1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
    • InChI Key: PUAQLLVFLMYYJJ-ZETCQYMHSA-N
    • SMILES: O=C(C1C=CC=CC=1)[C@H](C)N

Computed Properties

  • Exact Mass: 149.08413
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Color/Form: Oil
  • Solubility: H2O: soluble
  • PSA: 43.09
  • Specific Rotation: D -46.8° (c = 0.24 in methanol)

1-Propanone,2-amino-1-phenyl-, (2S)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • RTECS:UC0419000
  • Hazardous Material Identification: Xn
  • Risk Phrases:22-36/37/38
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